molecular formula C12H15N7O2 B14216021 5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid CAS No. 566934-60-9

5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14216021
CAS No.: 566934-60-9
M. Wt: 289.29 g/mol
InChI Key: YAQXPUOOIRSDQX-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a diethylamino group and a tetrazolylidene hydrazinyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene or via the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where diethylamine reacts with a suitable leaving group on the benzoic acid derivative.

    Formation of the Tetrazolylidene Hydrazinyl Moiety: The tetrazolylidene hydrazinyl group can be synthesized by reacting hydrazine with a tetrazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(Diethylamino)-2-hydroxybenzoic acid: Similar structure but lacks the tetrazolylidene hydrazinyl group.

    2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid: Similar structure but lacks the diethylamino group.

    5-(Diethylamino)-2-nitrobenzoic acid: Similar structure but contains a nitro group instead of the tetrazolylidene hydrazinyl group.

Uniqueness

5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid is unique due to the presence of both the diethylamino group and the tetrazolylidene hydrazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

566934-60-9

Molecular Formula

C12H15N7O2

Molecular Weight

289.29 g/mol

IUPAC Name

5-(diethylamino)-2-(2H-tetrazol-5-yldiazenyl)benzoic acid

InChI

InChI=1S/C12H15N7O2/c1-3-19(4-2)8-5-6-10(9(7-8)11(20)21)13-14-12-15-17-18-16-12/h5-7H,3-4H2,1-2H3,(H,20,21)(H,15,16,17,18)

InChI Key

YAQXPUOOIRSDQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NNN=N2)C(=O)O

Origin of Product

United States

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